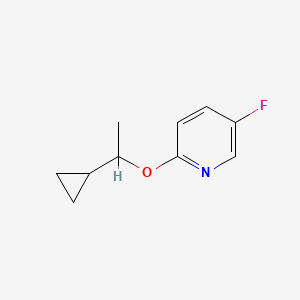

2-(1-Cyclopropylethoxy)-5-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

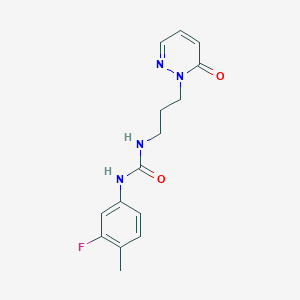

2-(1-Cyclopropylethoxy)-5-fluoropyridine is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyridine derivative that has a unique chemical structure, making it an interesting target for drug discovery.

Scientific Research Applications

Synthesis and Anticancer Activity

2-(1-Cyclopropylethoxy)-5-fluoropyridine plays a critical role in the synthesis of novel anticancer agents. Research has led to the development of compounds with potent antigrowth effects in tumor cell lines and significant antitumor activity in vivo. For example, fluorocyclopentenyl-cytosine, a derivative designed from this compound, showed highly potent antigrowth effects across a broad range of tumor cell lines and in mouse tumor xenograft models, underscoring the compound's potential as a backbone for developing effective anticancer therapeutics (Choi et al., 2012).

Metabolic Pathways and Pharmacokinetics

Understanding the metabolic pathways and pharmacokinetics of compounds related to this compound is essential for optimizing anticancer therapies. Studies on 5-fluorouracil (5-FU) and its derivatives, which share structural similarities, have provided insights into the mechanisms through which these compounds exert their effects. For instance, the metabolism of 5-FU involves conversion into active cytotoxic metabolites, impacting efficacy and toxicity profiles. This knowledge is crucial for developing new drugs with improved therapeutic indices and reduced side effects (Casale et al., 2004).

Drug Resistance and Modulation

Research into the mechanisms of drug resistance and strategies for modulation is vital for enhancing the efficacy of anticancer agents derived from this compound. Investigations into the resistance to fluoropyrimidines, for example, have shed light on the role of thymidylate synthase (TS) inhibitors. These studies have identified novel pathways of resistance, such as drug-mediated acute induction of new TS synthesis, offering targets for overcoming resistance and improving clinical outcomes (Chu et al., 2003).

Novel Formulations and Delivery Systems

Advancements in drug formulations and delivery systems for compounds related to this compound aim to enhance bioavailability, reduce toxicity, and improve patient compliance. Oral prodrugs of 5-FU, such as S-1, have been developed to improve the antitumor activity of 5-FU while reducing gastrointestinal toxicity. S-1, for example, combines tegafur (a prodrug of 5-FU) with modulators to inhibit enzymatic degradation and enhance efficacy, demonstrating the potential of innovative formulations in cancer treatment (Saif et al., 2009).

Properties

IUPAC Name |

2-(1-cyclopropylethoxy)-5-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-7(8-2-3-8)13-10-5-4-9(11)6-12-10/h4-8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUXEVFCQIVSBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2830939.png)

![2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B2830948.png)

![Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2830950.png)

![N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2830953.png)

![1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2830955.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2830956.png)

![Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate](/img/structure/B2830958.png)

![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2830961.png)